3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that features a pyridine ring linked to an azetidine ring, which is further connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring:
Attachment of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable furan derivative.
Formation of the Pyridine Ring: The pyridine ring is then attached via a nucleophilic substitution reaction, where the azetidine-furan intermediate reacts with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form azetane derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Azetane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent due to the biological activity of its furan and azetidine components.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, disrupting their normal function.
Pathways Involved: It can interfere with DNA replication or protein synthesis in bacteria, or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring with both furan and azetidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
furan-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(12-4-2-6-17-12)15-8-11(9-15)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWQSVZQNTVQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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